molecular formula C17H20N2O3S B2512787 N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1448131-75-6

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2512787
CAS No.: 1448131-75-6
M. Wt: 332.42
InChI Key: MNBYZTCFYAEIEG-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound characterized by the presence of a thiophene ring, a methoxy group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the methoxy and ethyl groups. The final step involves the formation of the oxalamide moiety through a condensation reaction with an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring and oxalamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide: shares similarities with other thiophene-containing oxalamides and methoxy-substituted derivatives.

Uniqueness

  • The unique combination of the thiophene ring, methoxy group, and oxalamide moiety distinguishes this compound from others. Its specific structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(13-6-4-3-5-7-13)19-17(21)16(20)18-10-15(22-2)14-8-9-23-11-14/h3-9,11-12,15H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYZTCFYAEIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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